1-Ethoxy-2-methylpropane

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-ethoxy-2-methylpropane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H14O/c1-4-7-5-6(2)3/h6H,4-5H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RQUBQBFVDOLUKC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOCC(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4074934 | |

| Record name | 1-Ethoxy-2-methylpropane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4074934 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

102.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

627-02-1 | |

| Record name | 1-Ethoxy-2-methylpropane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=627-02-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ether, ethyl isobutyl | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000627021 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Ethoxy-2-methylpropane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4074934 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

1-Ethoxy-2-methylpropane chemical structure and properties

An In-depth Technical Guide to 1-Ethoxy-2-methylpropane

Authored by: Gemini, Senior Application Scientist

Abstract: This technical guide provides a comprehensive overview of this compound, a dialkyl ether with significant applications in research and industry. The document details its chemical structure, physicochemical properties, synthesis methodologies, and key applications. Emphasis is placed on the underlying chemical principles and practical considerations for its use in a laboratory and industrial context. Safety protocols and handling guidelines are also thoroughly addressed to ensure safe and effective utilization.

Introduction and Nomenclature

This compound, also widely known by its common names Ethyl Isobutyl Ether or Isobutyl Ethyl Ether, is an organic compound classified as a dialkyl ether.[1] Structurally, it consists of an ethyl group and an isobutyl group linked by an oxygen atom. This branched structure influences its physical properties, such as its boiling point and solubility, making it a versatile, colorless liquid with a characteristic mild odor.[2] Its moderate polarity and low boiling point contribute to its efficacy as a solvent in various industrial processes, including in paints, coatings, and adhesives.[2][3][]

The compound is relatively inert, a common characteristic of ethers, which contributes to its utility as a reaction medium.[1] This guide will delve into the specific attributes of this compound, providing researchers, scientists, and drug development professionals with the detailed information necessary for its application.

Chemical Structure and Physicochemical Properties

The fundamental identity of a chemical compound is rooted in its structure. The arrangement of atoms and bonds in this compound dictates its interactions and behavior.

Chemical Structure and Identifiers

The unambiguous identification of this compound is crucial for regulatory compliance, procurement, and scientific communication.

-

Synonyms : Ethyl isobutyl ether, Isobutyl ethyl ether, Ether, ethyl isobutyl, Propane, 1-ethoxy-2-methyl-[2][6]

-

InChI : InChI=1S/C6H14O/c1-4-7-5-6(2)3/h6H,4-5H2,1-3H3[5][6]

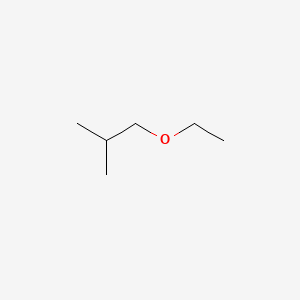

Caption: 2D Chemical Structure of this compound.

Physicochemical Data

The utility of a solvent or chemical reagent is largely defined by its physical properties. The data below has been aggregated from various chemical databases.

| Property | Value | Source(s) |

| Molecular Weight | 102.17 g/mol | [5] |

| Appearance | Colorless to light yellow liquid | [2][7] |

| Boiling Point | 81.1 - 94 °C | [3][8] |

| Melting Point | -95 to -97 °C | [3] |

| Density | 0.7323 - 0.742 g/cm³ | [8] |

| Vapor Pressure | 82.9 mmHg at 25°C | [8] |

| Refractive Index | 1.3749 (at 20°C) | [8] |

| Solubility | Slightly soluble in water, miscible in organic solvents | [3] |

| logP (Octanol/Water) | 1.8 | [5] |

Spectral Information

Spectral data is indispensable for the verification of a compound's identity and purity.

-

Mass Spectrometry : The NIST WebBook provides mass spectrum data (electron ionization) for this compound, which is crucial for structural elucidation.[9][10]

-

Infrared (IR) Spectroscopy : The gas-phase IR spectrum is available, showing characteristic C-O stretching frequencies for ethers.[11]

-

NMR Spectroscopy : PubChem lists the availability of 13C NMR spectra.[6] A synthesis protocol also describes monitoring reactions using the disappearance and appearance of specific proton NMR peaks.[12]

Synthesis of this compound

The synthesis of ethers can be accomplished through several established routes. The Williamson ether synthesis is a classic and versatile method, particularly for unsymmetrical ethers like this compound.

Williamson Ether Synthesis

The Williamson ether synthesis is a cornerstone of organic chemistry for preparing ethers.[13] The reaction proceeds via an SN2 mechanism, where an alkoxide ion acts as a nucleophile and displaces a halide from an alkyl halide.[13][14][15]

For this compound, there are two potential combinations of reactants:

-

Sodium ethoxide and 1-bromo-2-methylpropane.

-

Sodium 2-methylpropan-1-olate (sodium isobutoxide) and bromoethane.

Causality in Reactant Selection: The SN2 mechanism is sensitive to steric hindrance at the electrophilic carbon.[13] Primary alkyl halides are excellent substrates, while tertiary alkyl halides will predominantly undergo elimination.[16] Therefore, the second pathway, utilizing a primary alkyl halide (bromoethane) and a sterically hindered alkoxide (sodium isobutoxide), is the preferred and more efficient route to minimize the competing elimination reaction and maximize the yield of the desired ether.

Caption: Preferred Williamson Ether Synthesis pathway.

Experimental Protocol: Williamson Synthesis

This protocol outlines the synthesis of this compound from 2-methyl-1-propanol and bromoethane.

Materials:

-

2-Methyl-1-propanol (isobutanol)

-

Sodium hydride (NaH) or Sodium metal (Na)

-

Anhydrous diethyl ether or THF (solvent)

-

Bromoethane (ethyl bromide)

-

Saturated aqueous ammonium chloride (NH₄Cl)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Alkoxide Formation: In a flame-dried, three-necked flask equipped with a reflux condenser and a dropping funnel under an inert atmosphere (e.g., nitrogen), add 2-methyl-1-propanol to the anhydrous solvent.

-

Slowly add sodium hydride (or sodium metal) portion-wise to the stirred solution. The reaction is exothermic and produces hydrogen gas; ensure proper venting. Stir until the evolution of gas ceases, indicating the complete formation of sodium isobutoxide. Self-Validation: The cessation of H₂ evolution confirms the completion of the deprotonation step.

-

Nucleophilic Substitution: Cool the alkoxide solution in an ice bath. Add bromoethane dropwise from the dropping funnel.

-

After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux for 1-2 hours to ensure the reaction goes to completion. Expertise Insight: Refluxing drives the SN2 reaction forward, especially if the reactants are not highly reactive at room temperature.

-

Workup and Purification: Cool the reaction mixture to room temperature. Quench the reaction by slowly adding saturated aqueous NH₄Cl.

-

Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer with water and then with brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent by rotary evaporation.

-

Purify the crude product by fractional distillation to obtain pure this compound.[8]

Applications and Utility

This compound's properties make it suitable for several specialized applications.

-

Solvent: It is used as an industrial solvent due to its ability to dissolve a wide range of organic compounds, such as resins and oils.[] Its volatility is advantageous in applications like paints and coatings where solvent evaporation is desired.[2]

-

Biopreservation: A niche but significant application is its use in a biopreservation system. It has been identified as a component in a system formed by coupling Lactobacillus reuteri and glycerol, which helps inhibit the growth of spoilage microorganisms.[8][17][18]

-

Chemical Intermediate: It can serve as a raw material or intermediate in the synthesis of other chemical compounds.[17]

Safety, Handling, and Toxicology

Adherence to safety protocols is paramount when handling any chemical substance. This compound is classified as a highly flammable liquid and vapor.[6]

GHS Hazard Information

Recommended Handling Procedures

-

Ventilation: Always handle in a well-ventilated area or in a chemical fume hood to avoid inhalation of vapors.[3]

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles with side-shields, chemical-resistant gloves (e.g., nitrile), and flame-retardant lab coats.[3][19]

-

Fire Safety: Keep away from heat, sparks, open flames, and other ignition sources. Use explosion-proof electrical equipment. For fire suppression, use dry chemical, carbon dioxide, or alcohol-resistant foam.[19]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area designated for flammable liquids.

First Aid Measures

-

Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen.[19]

-

Skin Contact: Immediately remove contaminated clothing and wash the skin with soap and water.[19]

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[19]

-

Ingestion: Rinse mouth with water. Do not induce vomiting. Seek immediate medical attention.[19]

Conclusion

This compound is a valuable ether with a well-defined profile of properties that lend it to specific applications, primarily as a solvent and in specialized biopreservation systems. Its synthesis is straightforward via the Williamson ether synthesis, a classic example of an SN2 reaction where careful selection of reagents is key to a successful outcome. Understanding its chemical characteristics, synthesis, and safety requirements, as detailed in this guide, is essential for its effective and safe utilization in scientific and industrial endeavors.

References

-

Vedantu. (n.d.). Write the IUPAC name for the given compound. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 69386, this compound. Retrieved from [Link]

-

LookChem. (n.d.). Cas 627-02-1, this compound. Retrieved from [Link]

-

GazFinder. (n.d.). This compound (C6H14O). Retrieved from [Link]

-

Cheméo. (n.d.). Chemical Properties of Propane, 1-ethoxy-2-methyl- (CAS 627-02-1). Retrieved from [Link]

-

NIST. (n.d.). Propane, 1-ethoxy-2-methyl- Mass Spectrum. Retrieved from [Link]

-

NIST. (n.d.). Propane, 1-ethoxy-2-methyl-. Retrieved from [Link]

-

Chemsrc. (n.d.). This compound | CAS#:627-02-1. Retrieved from [Link]

-

LookChem. (n.d.). This compound. Retrieved from [Link]

-

Ashenhurst, J. (2014, October 24). The Williamson Ether Synthesis. Master Organic Chemistry. Retrieved from [Link]

-

Study.com. (n.d.). The Williamson synthesis is a method used to produce unsymmetrical ethers.... Retrieved from [Link]

-

Brainly.in. (2019, November 16). prepare 2-ethoxy-2-methylpropane with the help of williamson synthesis. Retrieved from [Link]

-

Chemistry LibreTexts. (2023, January 22). Williamson Ether Synthesis. Retrieved from [Link]

-

KPU Pressbooks. (n.d.). 1.5 Williamson Ether Synthesis. Organic Chemistry II. Retrieved from [Link]

-

NIST. (n.d.). Propane, 1-ethoxy-2-methyl- IR Spectrum. Retrieved from [Link]

-

Masi, Dr. (2019, December 13). Ethyl isobutyl Ether, 1-Ethoxy-2-Methyl Propane, Naming Ethers - IUPAC Nomenclature With Branching [Video]. YouTube. Retrieved from [Link]

-

Molecularinfo.com. (n.d.). C6H14O | cas number 627-02-1 | this compound. Retrieved from [Link]

Sources

- 1. Write the IUPAC name for the given compound class 11 chemistry CBSE [vedantu.com]

- 2. CAS 627-02-1: this compound | CymitQuimica [cymitquimica.com]

- 3. Gas detectors and respiratory protection equipments C6H14O (this compound), CAS number 627-02-1 [en.gazfinder.com]

- 5. alfa-chemistry.com [alfa-chemistry.com]

- 6. This compound | C6H14O | CID 69386 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. This compound | 627-02-1 [sigmaaldrich.com]

- 8. Cas 627-02-1,this compound | lookchem [lookchem.com]

- 9. Propane, 1-ethoxy-2-methyl- [webbook.nist.gov]

- 10. Propane, 1-ethoxy-2-methyl- [webbook.nist.gov]

- 11. Propane, 1-ethoxy-2-methyl- [webbook.nist.gov]

- 12. This compound synthesis - chemicalbook [chemicalbook.com]

- 13. masterorganicchemistry.com [masterorganicchemistry.com]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. 1.5 Williamson Ether Synthesis – Organic Chemistry II [kpu.pressbooks.pub]

- 16. homework.study.com [homework.study.com]

- 17. This compound | 627-02-1 [chemicalbook.com]

- 18. This compound|lookchem [lookchem.com]

- 19. echemi.com [echemi.com]

An In-depth Technical Guide on the Physicochemical Properties of Ethyl Isobutyl Ether

Abstract: This technical guide provides a comprehensive overview of the core physicochemical properties of ethyl isobutyl ether. Intended for researchers, scientists, and professionals in drug development, this document delves into the fundamental characteristics of this ether, supported by experimental data and established scientific principles. The guide covers its molecular structure, thermal properties, solubility, and safety considerations, offering a foundational understanding for its application in various scientific endeavors.

Introduction

Ethyl isobutyl ether, also known by its IUPAC name 1-ethoxy-2-methylpropane, is an organic compound classified as an ether.[1][2][3] Ethers are characterized by an oxygen atom connected to two alkyl or aryl groups.[4][5] These compounds are generally less reactive than alcohols and are valued for their solvent properties.[6] Ethyl isobutyl ether, with its specific branched alkyl group, exhibits a unique set of physicochemical properties that dictate its behavior and potential applications in organic synthesis and as a solvent. This guide aims to provide a detailed examination of these properties, grounded in experimental data and theoretical understanding.

Molecular and Chemical Identity

A thorough understanding of a compound's properties begins with its molecular identity.

Molecular Structure and Formula

The molecular formula for ethyl isobutyl ether is C6H14O.[1][2][3] Its structure consists of an ethyl group (-CH2CH3) and an isobutyl group (-CH2CH(CH3)2) linked by an oxygen atom. This asymmetrical structure influences its polarity and steric hindrance, which in turn affect its reactivity and physical properties.

The molecular structure can be visualized as follows:

Caption: Molecular structure of ethyl isobutyl ether.

Key Identifiers

-

Molecular Weight: 102.17 g/mol [1]

-

Synonyms: this compound, Ethyl iso-butyl ether, Isobutyl ethyl ether.[1][2][3]

Physicochemical Properties: A Quantitative Overview

The macroscopic properties of ethyl isobutyl ether are a direct consequence of its molecular structure and intermolecular forces. The presence of the oxygen atom allows for weak dipole-dipole interactions, but the absence of a hydroxyl group prevents hydrogen bonding between ether molecules, leading to lower boiling points compared to alcohols of similar molecular weight.[6][7]

Data Summary

The following table summarizes the key physicochemical properties of ethyl isobutyl ether, compiled from various authoritative sources.

| Property | Value | Source(s) |

| Molecular Formula | C6H14O | [1][2][3] |

| Molecular Weight | 102.17 g/mol | [1] |

| Boiling Point | 81-83.8 °C | [2][8] |

| Melting Point | -125 to -127 °C | [1] |

| Density | 0.750 - 0.760 g/cm³ | [2][8] |

| Refractive Index | 1.3749 - 1.386 | [1][2] |

| Vapor Pressure | 82.9 mmHg at 25 °C | [2][9] |

| Flash Point | -5.7 °C | [1][9] |

| Solubility in Water | Sparingly soluble (11 g/L at 25 °C) | [1] |

Thermal Properties

The boiling point of ethyl isobutyl ether is reported to be in the range of 81-83.8 °C.[2][8] This is comparable to alkanes of similar molecular weight, which is a characteristic of ethers due to the lack of strong intermolecular hydrogen bonding.[4][7] The melting point is cited as between -125 and -127 °C, indicating that it remains in a liquid state over a wide temperature range.[1]

Density and Refractive Index

The density of ethyl isobutyl ether is approximately 0.760 g/cm³, which is less than that of water.[2] The refractive index , a measure of how light propagates through the substance, is reported to be around 1.3749 to 1.386 at 20 °C.[1][2]

Solubility

Ethyl isobutyl ether is sparingly soluble in water, with a reported solubility of 11 g/L at 25 °C.[1] While the oxygen atom in the ether linkage can act as a hydrogen bond acceptor with water molecules, the hydrophobic nature of the large alkyl groups limits its miscibility.[7]

Experimental Protocols for Property Determination

The accurate determination of physicochemical properties is paramount for the safe handling, application, and quality control of chemical compounds. The following section outlines standard methodologies for characterizing a liquid ether like ethyl isobutyl ether.

General Experimental Workflow

A typical workflow for the physicochemical characterization of an ether involves several key stages, from sample preparation to data analysis.

Caption: General experimental workflow for physicochemical characterization.

Synthesis and Purification

An established method for synthesizing ethyl isobutyl ether involves the reaction of isobutyl alcohol with diethyl sulfate.[10] The crude product is then purified through a series of steps including washing with dilute sulfuric acid to remove unreacted alcohol, followed by drying and fractional distillation.[10]

Step-by-Step Synthesis Protocol:

-

React anhydrous isobutyl alcohol with sodium to form the alkoxide.

-

Slowly add diethyl sulfate to the reaction mixture while controlling the temperature.

-

Reflux the mixture to ensure the reaction goes to completion.

-

Cool the reaction and quench with crushed ice and dilute sulfuric acid.

-

Separate the ether layer and wash it multiple times with 30% sulfuric acid and then with water.

-

Dry the ether over anhydrous potassium carbonate.

-

Finally, reflux the dried product over sodium ribbon and perform a precision fractional distillation to obtain the pure ethyl isobutyl ether.[10]

Purity and Structural Analysis

Gas Chromatography-Mass Spectrometry (GC-MS): This is a critical technique to assess the purity of the synthesized ether. The gas chromatograph separates the components of the sample, and the mass spectrometer provides a fragmentation pattern that can confirm the identity of the compound and any impurities.

Nuclear Magnetic Resonance (NMR) and Infrared (IR) Spectroscopy: These spectroscopic methods are essential for confirming the molecular structure.

-

¹H NMR spectroscopy will show characteristic peaks for the protons on the ethyl and isobutyl groups, with specific chemical shifts and splitting patterns.

-

¹³C NMR will confirm the number and types of carbon environments in the molecule.

-

IR spectroscopy will show a characteristic C-O-C stretching vibration, confirming the presence of the ether functional group.

Safety and Handling

Ethyl isobutyl ether is a flammable liquid and should be handled with appropriate safety precautions.[11][12][13]

-

Flammability: It has a low flash point and its vapors can form explosive mixtures with air.[9][11][12] It is crucial to keep it away from heat, sparks, and open flames.[14][15]

-

Peroxide Formation: Like many ethers, ethyl isobutyl ether can form explosive peroxides upon exposure to air and light.[11][12] It is important to store it in a cool, dark, and well-ventilated area in a tightly sealed container.[14]

-

Toxicity: Inhalation of high concentrations of vapors may cause dizziness or drowsiness.[15] Appropriate personal protective equipment, including gloves and safety glasses, should be worn when handling this chemical.[14][15]

Applications and Relevance

Ethers, in general, are widely used as solvents in organic synthesis and industrial processes due to their relative inertness and ability to dissolve a wide range of nonpolar and slightly polar compounds.[6] Ethyl isobutyl ether's specific properties make it a suitable candidate for various applications. For instance, its isomer, ethyl tert-butyl ether (ETBE), is used as a gasoline additive to increase octane ratings and reduce emissions.[16][17][18] While not as common as ETBE, the physicochemical data for ethyl isobutyl ether is valuable for researchers exploring new solvent systems or reaction media.

Conclusion

This technical guide has provided a detailed examination of the key physicochemical properties of ethyl isobutyl ether. By synthesizing data from multiple sources and outlining standard experimental procedures, we have presented a comprehensive resource for scientists and researchers. A thorough understanding of these fundamental properties is essential for the safe and effective use of this compound in any research or development setting. The data presented herein serves as a critical foundation for future investigations and applications of ethyl isobutyl ether.

References

-

Isbutyl Ethyl Ether | CAS 627-02-1 - Chemical Suppliers. (n.d.). Retrieved from [Link]

-

ethyl isobutyl ether. (n.d.). Stenutz. Retrieved from [Link]

-

Marks, E. M., Lipkin, D., & Bettman, B. (1937). An Improved Method for Synthesizing Isobutyl Ethyl Ether. Journal of the American Chemical Society, 59(5), 946–946. [Link]

-

Sari, T. P., et al. (2019). Ethyl Tert-Butyl Ether (ETBE) from Isobutylene As Gasoline Bioadditive, The Preparation and Performance Test. AIP Conference Proceedings, 2114(1), 020005. [Link]

-

ethyl isobutyl ether, 627-02-1. (n.d.). The Good Scents Company. Retrieved from [Link]

- Ali, B. F. (2024). Production of ETBE (Ethyl Tert Butyl Ether)

-

CK-12 Foundation. (2025). Preparation of Ethers. Retrieved from [Link]

-

Ethyl butyl ether | C6H14O. (n.d.). PubChem - NIH. Retrieved from [Link]

-

CK-12 Foundation. (2025). Physical and Chemical Properties of Ethers. Retrieved from [Link]

-

Ethyl Tert Butyl Ether - SAFETY DATA SHEET. (2017). Airgas. Retrieved from [Link]

-

physical and chemical properties of ethers. (n.d.). Unacademy. Retrieved from [Link]

-

Ethers: Structure, Properties, and Reactions | Solubility of Things. (n.d.). Retrieved from [Link]

-

Polikhronidi, N. G., et al. (2015). Experimental Study of the Thermodynamic Properties of Diethyl Ether (DEE) at Saturation. Journal of Chemical & Engineering Data, 60(8), 2440–2448. [Link]

-

An Improved Method for Synthesizing Isobutyl Ethyl Ether. (n.d.). ACS Publications. Retrieved from [Link]

-

Physical Properties of Ether. (2023). Chemistry LibreTexts. Retrieved from [Link]

-

Ethyl ether | Solvent, Reagent, Anesthetic. (2025). Britannica. Retrieved from [Link]

-

Ethyl tert-butyl ether. (n.d.). Wikipedia. Retrieved from [Link]

-

Ethyl tert-butyl ether – preparation and application. (n.d.). Georganics. Retrieved from [Link]

-

ethyl isobutyl ether. (n.d.). FlavScents. Retrieved from [Link]

-

Ethyl Ether Solvent Properties. (n.d.). Retrieved from [Link]

-

Isobutyl ether | C8H18O. (n.d.). PubChem - NIH. Retrieved from [Link]

-

Ethylisobutyl ether | Chemical Substance Information. (n.d.). J-GLOBAL. Retrieved from [Link]

-

Ethyl vinyl ether. (n.d.). Wikipedia. Retrieved from [Link]

Sources

- 1. CAS # 627-02-1, Ethyl isobutyl ether, this compound, Ethyl iso-butyl ether, Isobutyl ethyl ether - chemBlink [chemblink.com]

- 2. iso-Butyl Ethyl Ether | 627-02-1 [chemnet.com]

- 3. Isobutyl Ethyl Ether | CymitQuimica [cymitquimica.com]

- 4. CK12-Foundation [flexbooks.ck12.org]

- 5. physical and chemical properties of ethers [unacademy.com]

- 6. britannica.com [britannica.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. ethyl isobutyl ether [stenutz.eu]

- 9. ethyl isobutyl ether, 627-02-1 [thegoodscentscompany.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. ETHYL BUTYL ETHER | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 12. Butyl ethyl ether CAS#: 628-81-9 [m.chemicalbook.com]

- 13. Ethyl butyl ether | C6H14O | CID 12355 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. fishersci.com [fishersci.com]

- 15. airgas.com [airgas.com]

- 16. pubs.aip.org [pubs.aip.org]

- 17. academics.su.edu.krd [academics.su.edu.krd]

- 18. CK12-Foundation [flexbooks.ck12.org]

Core Chemical Identity and Physicochemical Profile

An In-Depth Technical Guide to 1-Ethoxy-2-methylpropane (Ethyl Isobutyl Ether) for Advanced Research Applications

This guide provides a comprehensive technical overview of this compound (CAS No. 627-02-1), also commonly known as ethyl isobutyl ether. Designed for researchers, chemists, and professionals in drug development, this document moves beyond basic data to offer insights into its synthesis, analytical characterization, practical applications, and safe handling, grounded in established scientific principles.

This compound is an aliphatic ether characterized by an ethyl group and an isobutyl group linked to an oxygen atom. This structure imparts a specific set of physical and chemical properties that define its utility in the laboratory and in industrial processes.

Its primary identifiers are:

Physicochemical Properties and Comparative Analysis

Ethers are a class of solvents known for their relative inertness and ability to dissolve a wide range of nonpolar and moderately polar compounds.[5] The properties of this compound are a direct result of its molecular structure. The C-O-C linkage creates a bent molecule with a net dipole moment, making it weakly polar. However, unlike alcohols, it lacks a hydroxyl (-OH) group and therefore cannot act as a hydrogen bond donor, which significantly lowers its boiling point compared to an isomeric alcohol like 1-hexanol.[2][3][6]

To contextualize its utility, the following table compares key properties of this compound with other common laboratory ethers.

| Property | This compound | Diethyl Ether | Tetrahydrofuran (THF) | Methyl tert-Butyl Ether (MTBE) |

| CAS Number | 627-02-1 | 60-29-7 | 109-99-9 | 1634-04-4 |

| Boiling Point | 81.1 °C[7] | 34.6 °C | 66 °C | 55.2 °C |

| Density (g/cm³) | ~0.732[7] | 0.713 | 0.889 | 0.740 |

| LogP (Octanol/Water) | ~1.8 (Predicted) | 0.89 | 0.45 | 1.3 |

| Key Feature | Moderate boiling point, stable | Highly volatile, common extraction solvent | Water-miscible, good for polar solutes | Higher octane rating, less volatile than diethyl ether |

Data for comparative ethers sourced from publicly available chemical databases.

Synthesis Methodologies: The Williamson Ether Synthesis

The most reliable and versatile method for preparing asymmetrical ethers like this compound is the Williamson ether synthesis .[8][9] This reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.[8]

The core principle involves two steps:

-

Deprotonation of an Alcohol : An alcohol is deprotonated by a strong base (e.g., sodium hydride, NaH) to form a highly nucleophilic alkoxide ion.[4][10]

-

Nucleophilic Attack : The alkoxide ion attacks a primary alkyl halide (or other substrate with a good leaving group, like a tosylate), displacing the halide and forming the ether linkage.[8][9]

For the synthesis of this compound, there are two potential pathways. However, due to the steric constraints of the SN2 reaction, one is strongly preferred. The mechanism favors the nucleophile attacking a sterically unhindered, primary alkyl halide.[9]

-

Preferred Pathway : Sodium isobutoxide (from 2-methyl-1-propanol) reacts with an ethyl halide (e.g., bromoethane).

-

Disfavored Pathway : Sodium ethoxide (from ethanol) reacts with an isobutyl halide (e.g., 1-bromo-2-methylpropane). While this is also a primary halide, the branching on the adjacent carbon can slightly hinder the reaction compared to the unbranched ethyl halide. A reaction with a secondary or tertiary halide would be highly disfavored and would primarily yield an elimination product.[8][10]

Logical Workflow: Williamson Ether Synthesis

Caption: Preferred pathway for Williamson synthesis of this compound.

Experimental Protocol: NMR-Scale Ethylation

An alternative, documented laboratory-scale synthesis involves the ethylation of 2-methylpropan-1-ol using a sulfonimidate reagent as an ethyl source, catalyzed by tetrafluoroboric acid. This method offers high yields and rapid completion at room temperature.[11]

Methodology:

-

Reagent Preparation : In an NMR tube, dissolve 2-methylpropan-1-ol (0.97 mmol) and a sulfonimidate ethylating agent (0.105 mmol) in 0.5 mL of tetrachloromethane (CCl₄).[11]

-

Internal Standard : Add an internal quantitative standard, such as fluorobenzene (2.3 μL, 0.024 mmol), to the mixture for accurate yield determination by NMR.[11]

-

Initiation : Acquire an initial ¹H NMR spectrum. Then, add the catalyst, HBF₄·OMe₂ (1.0 μL, 9.7 μmol), cap the tube, and mix by inversion.[11]

-

Reaction Monitoring : Monitor the reaction progress via ¹H NMR. The reaction is typically complete in under 15 minutes, observed by the disappearance of reactant peaks and the appearance of product peaks.[11]

-

Workup : Neutralize the catalyst by adding several pellets of molecular sieves. Isolate the product by pipetting the CCl₄ solution away from the precipitated sulfonamide byproduct and passing it through a small silica gel plug.[11]

Analytical Characterization

Quality control and characterization of this compound rely on standard chromatographic and spectroscopic techniques.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC is the ideal technique for assessing the purity of volatile compounds like ethers. The Kovats retention index, a measure of where a compound elutes relative to n-alkanes, is a key identifier. For this compound, the standard non-polar Kovats index is approximately 646.[1] Mass spectrometry provides definitive structural confirmation. The electron ionization (EI) mass spectrum shows characteristic fragmentation patterns that can be compared against reference libraries like NIST.[1][12]

Illustrative GC Protocol:

-

Sample Preparation : Prepare a dilute solution of the ether in a suitable solvent (e.g., dichloromethane). If quantifying, add a known concentration of an internal standard not present in the sample.

-

Instrumentation : Use a gas chromatograph with a non-polar capillary column (e.g., DB-5 or equivalent) coupled to a mass spectrometer.[13]

-

GC Conditions :

-

Injector : 250 °C, Split mode (e.g., 50:1).

-

Carrier Gas : Helium at a constant flow of ~1 mL/min.[13]

-

Oven Program : Start at 40 °C, hold for 2 minutes, then ramp at 10 °C/min to 200 °C.

-

MS Detector : Scan range of m/z 35-300.

-

-

Data Analysis : Identify the this compound peak by its retention time and confirm its identity by matching the resulting mass spectrum against a reference database.[12]

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are essential for unambiguous structure elucidation. The spectra provide information on the chemical environment of each proton and carbon atom. Reference spectra for this compound are available in public databases like PubChem.[1]

Applications in Research and Drug Development

While not typically a key reactive intermediate in drug synthesis, this compound serves critical roles in the pharmaceutical landscape.

-

Solvent : Its moderate boiling point, low polarity, and chemical stability make it a useful solvent for specific reactions and extractions where more volatile ethers (like diethyl ether) or more polar ethers (like THF) are unsuitable.[]

-

USP Reference Standard : Its most significant role in drug development is as a United States Pharmacopeia (USP) Reference Standard. In this capacity, it is a highly characterized material used as a benchmark for quality control assays and tests specified in USP compendia, ensuring the identity, strength, quality, and purity of medicines.

-

Biopreservation Systems : Research has identified ethyl isobutyl ether as a component in biopreservation systems. Specifically, it was found in systems coupling Lactobacillus reuteri with glycerol, where it contributes to inhibiting the growth of spoilage microorganisms.[15]

Safety and Handling

As with all laboratory chemicals, proper handling of this compound is paramount. Its primary hazards are flammability and potential narcotic effects upon inhalation.

GHS Hazard Classification

-

H225 : Highly flammable liquid and vapor.[1]

-

H336 : May cause drowsiness or dizziness (Specific Target Organ Toxicity, Single Exposure).[1]

Laboratory Safety Workflow

Caption: A standard safety workflow for handling flammable laboratory solvents.

Personal Protective Equipment (PPE):

-

Eye/Face Protection : Wear tightly fitting safety goggles.

-

Skin Protection : Handle with appropriate gloves (e.g., nitrile) and wear a flame-retardant lab coat.

-

Respiratory Protection : Use only in a well-ventilated area, such as a chemical fume hood. If exposure limits are exceeded, a full-face respirator may be required.

First Aid Measures:

-

Inhalation : Move the victim to fresh air.

-

Skin Contact : Remove contaminated clothing and rinse skin with water.

-

Eye Contact : Rinse cautiously with water for several minutes.

-

Ingestion : Rinse mouth with water. Do not induce vomiting. Seek medical attention.

Conclusion

This compound is a valuable compound whose utility is defined by its specific physicochemical properties. While its application as a solvent is noteworthy, its role as a USP reference standard solidifies its importance for quality assurance in the drug development pipeline. A thorough understanding of its synthesis, analytical profile, and safety requirements enables researchers and scientists to leverage this ether effectively and responsibly in their work.

References

-

National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 69386, this compound. Retrieved from [Link][1]

-

LookChem. Cas 627-02-1, this compound. Retrieved from [Link]

-

Solubility of Things. Ethers: Structure, Properties, and Reactions. Retrieved from [Link][5]

-

JoVE. Physical Properties of Ethers. Retrieved from [Link][6]

-

Wikipedia. Williamson ether synthesis. Retrieved from [Link][8]

-

Chemistry Steps. The Williamson Ether Synthesis. Retrieved from [Link][9]

-

J&K Scientific LLC. Williamson Ether Synthesis. Retrieved from [Link][10]

-

Grokipedia. Williamson ether synthesis. Retrieved from [Link]

-

NIST. Propane, 1-ethoxy-2-methyl-. Retrieved from [Link][12]

-

SpectraBase. (1-Ethoxy-2-methyl-prop-1-enyl)benzene - Optional[13C NMR] - Chemical Shifts. Retrieved from [Link]

-

Chemsrc. this compound | CAS#:627-02-1. Retrieved from [Link]

Sources

- 1. This compound | C6H14O | CID 69386 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. CK12-Foundation [flexbooks.ck12.org]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. chemistnotes.com [chemistnotes.com]

- 5. solubilityofthings.com [solubilityofthings.com]

- 6. Video: Physical Properties of Ethers [jove.com]

- 7. Physical Properties of Ethers and Epoxides | OpenOChem Learn [learn.openochem.org]

- 8. Williamson ether synthesis - Wikipedia [en.wikipedia.org]

- 9. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]

- 10. jk-sci.com [jk-sci.com]

- 11. This compound synthesis - chemicalbook [chemicalbook.com]

- 12. Propane, 1-ethoxy-2-methyl- [webbook.nist.gov]

- 13. GC-MS Sample Preparation | Thermo Fisher Scientific - US [thermofisher.com]

- 15. This compound | 627-02-1 [chemicalbook.com]

An In-Depth Technical Guide to the Nomenclature, Properties, and Synthesis of 1-Ethoxy-2-methylpropane (Ethyl Isobutyl Ether)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the organic compound commonly known as ethyl isobutyl ether. The primary focus is the systematic derivation of its International Union of Pure and Applied Chemistry (IUPAC) name, 1-ethoxy-2-methylpropane, grounded in the fundamental principles of chemical nomenclature. This document details the physicochemical properties, outlines robust synthesis methodologies such as the Williamson ether synthesis, and explores the broader applications of the ether functional group within scientific research and pharmaceutical development. The content is structured to offer both foundational knowledge and practical insights for professionals in the chemical and life sciences.

Systematic Nomenclature of Ethers: A Foundational Overview

Ethers are a class of organic compounds defined by the presence of an ether functional group, which consists of an oxygen atom connected to two alkyl or aryl groups (R-O-R').[1][2] While common names, derived by listing the two alkyl/aryl groups followed by the word "ether," are prevalent for simpler structures, the IUPAC system provides a systematic and unambiguous method for naming all ethers, regardless of complexity.[3][4]

The IUPAC system treats ethers as hydrocarbon derivatives where a hydrogen atom has been replaced by an alkoxy (-OR) group.[4] The nomenclature is based on the "alkoxyalkane" model.[5] The core principle involves identifying the longest carbon chain attached to the oxygen as the parent alkane, while the shorter chain, along with the oxygen atom, is named as an alkoxy substituent.[1][6]

The logical process for determining the IUPAC name of an ether is outlined below.

Caption: Logical workflow for deriving the IUPAC name of an ether.

Derivation of the IUPAC Name for Ethyl Isobutyl Ether

The common name "ethyl isobutyl ether" clearly identifies the two alkyl groups attached to the central oxygen atom. However, applying the systematic IUPAC rules is essential for unambiguous classification.

Step-by-Step Derivation:

-

Identify the Alkyl Groups: The structure contains an ethyl group (-CH₂CH₃) and an isobutyl group (-CH₂CH(CH₃)₂).

-

Determine the Parent Alkane: The ethyl group has a two-carbon chain. The isobutyl group has a total of four carbons, but its longest continuous carbon chain consists of three carbons (propane) with a methyl substituent.[5] Since the three-carbon chain of the isobutyl group is longer than the two-carbon chain of the ethyl group, the parent alkane is 2-methylpropane .[5][7]

-

Identify the Alkoxy Substituent: The shorter ethyl group becomes the alkoxy substituent. By replacing the "-ane" suffix of ethane with "-oxy," we get ethoxy .[6]

-

Number the Parent Chain: The 2-methylpropane chain is numbered starting from the carbon atom bonded to the oxygen. This ensures the alkoxy group receives the lowest possible locant, which is 1.[4]

-

Assemble the Final Name: Combining the components yields the full IUPAC name: This compound .[5][8][9]

| Nomenclature Type | Name | Rationale |

| Common Name | Ethyl isobutyl ether | Lists the two alkyl groups alphabetically followed by "ether".[3][4] |

| IUPAC Name | This compound | The longer carbon chain (isobutyl group) is the parent alkane (2-methylpropane), and the shorter chain (ethyl group) is the alkoxy substituent (ethoxy) at position 1.[5][9] |

Physicochemical Properties

This compound is a colorless liquid characterized by a mild, pleasant odor.[10] It is relatively inert and possesses moderate polarity, making it an effective solvent for a range of organic compounds.[5][10]

| Property | Value | Source(s) |

| Molecular Formula | C₆H₁₄O | [9][10][11] |

| Molecular Weight | 102.17 g/mol | [9] |

| Appearance | Colorless to Light Yellow Liquid | [10] |

| Boiling Point | 81.1 °C | [12][13] |

| Density | ~0.732 - 0.760 g/cm³ at 20°C | [12][13] |

| Refractive Index | ~1.375 at 20°C | [12][13] |

| Solubility in Water | Sparingly soluble | [13] |

| CAS Number | 627-02-1 | [9][11] |

Synthesis Methodologies

The synthesis of unsymmetrical ethers like this compound is most reliably achieved in a laboratory setting via the Williamson ether synthesis. This method offers high yields and minimizes the formation of byproducts.

Williamson Ether Synthesis

This classic Sₙ2 reaction involves the reaction of a metal alkoxide with a primary alkyl halide.[14] The alkoxide acts as a potent nucleophile, displacing the halide to form the ether linkage. For this compound, two pathways are theoretically possible:

-

Pathway A: Sodium ethoxide + 1-bromo-2-methylpropane

-

Pathway B: Sodium 2-methylpropan-1-oxide (sodium isobutoxide) + bromoethane

Causality in Pathway Selection: Pathway B is the superior and preferred route. The Williamson synthesis is highly susceptible to a competing E2 elimination reaction, especially when using secondary or tertiary alkyl halides.[14] In Pathway A, the substrate is a primary alkyl halide, but the ethoxide base is relatively unhindered. In Pathway B, the substrate (bromoethane) is a primary alkyl halide with minimal steric hindrance, making it an excellent candidate for Sₙ2 substitution. The alkoxide (sodium isobutoxide) is somewhat bulky, but the primary nature of the halide ensures substitution dominates over elimination.

Caption: Workflow for the Williamson synthesis of this compound.

Experimental Protocol: Synthesis of this compound

This protocol describes the synthesis using Pathway B.

-

Alkoxide Preparation:

-

In a dry, round-bottomed flask equipped with a reflux condenser and a nitrogen inlet, add anhydrous 2-methyl-1-propanol (isobutyl alcohol) (1.25 moles).[15]

-

Carefully add sodium metal (1.0 mole) in small portions. The reaction is exothermic and produces hydrogen gas; proper ventilation and caution are essential.

-

Allow the reaction to proceed until all the sodium has dissolved, forming sodium 2-methylpropan-1-oxide in the alcohol solvent.

-

-

Ether Formation:

-

Cool the alkoxide solution in an ice bath.

-

Slowly add bromoethane (1.0 mole) dropwise to the flask while stirring. Maintain a low temperature to control the exothermic reaction.

-

After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Then, heat the mixture to reflux for approximately 2 hours to ensure the reaction goes to completion.[15]

-

-

Workup and Purification:

-

Cool the reaction mixture to room temperature and add crushed ice to quench any unreacted alkoxide.[15]

-

Transfer the mixture to a separatory funnel. The organic layer (containing the ether) will separate from the aqueous layer.

-

Wash the organic layer sequentially with dilute sulfuric acid (to remove unreacted alcohol), followed by water washes.[15]

-

Dry the crude ether over an anhydrous drying agent, such as anhydrous potassium carbonate or magnesium sulfate.[15]

-

Filter to remove the drying agent and purify the final product by fractional distillation. The fraction collected at approximately 81°C is the desired this compound.[12]

-

Applications in Research and Pharmaceutical Development

While this compound itself is primarily used as a solvent, the broader class of ethers is fundamental to research and drug development.[10]

-

Solvents in Synthesis and Extraction: Ethers are highly valued as solvents due to their ability to dissolve a wide range of non-polar and moderately polar compounds, coupled with their low reactivity.[16][17] This stability prevents them from interfering with many chemical reactions, making them ideal media for Grignard reactions and other organometallic syntheses. Their volatility facilitates easy removal from the final product.[16]

-

Pharmaceutical Excipients: Polyethylene glycol (PEG) ethers are widely used as excipients in pharmaceutical formulations.[17][18] They function as solubilizers for poorly water-soluble drugs, plasticizers, and surfactants, enhancing the stability and bioavailability of drug products.[17] Cellulose ethers are also critical in drug delivery systems, forming matrices for controlled-release tablets.[19]

-

Structural Motifs in Bioactive Molecules: The ether linkage is a common structural motif found in numerous pharmaceutical agents. For example, the widely used local anesthetic lidocaine contains an ether linkage.[18] Many modern general anesthetics, such as sevoflurane and isoflurane, are halogenated ethers, which were developed to be non-flammable and safer alternatives to the historically significant but hazardous diethyl ether.[18]

-

Fuel Oxygenates: In industrial chemistry, ethers like ethyl tert-butyl ether (ETBE) are synthesized on a large scale for use as gasoline additives.[14][20] They increase the octane rating and promote cleaner combustion, reducing harmful emissions.[21]

Conclusion

The systematic IUPAC name for ethyl isobutyl ether is This compound . This name is derived from a logical set of rules that prioritize the longest carbon chain as the parent alkane and treat the smaller alkyl group as an alkoxy substituent. Understanding this nomenclature is fundamental for precise communication in science. The compound is readily synthesized via the Williamson ether synthesis, a cornerstone reaction in organic chemistry. Beyond this specific molecule, the ether functional group is of immense importance, serving as indispensable solvents, key components of pharmaceutical formulations, and structural elements in life-saving drugs, underscoring its versatility and significance in the chemical and pharmaceutical sciences.

References

- 1. byjus.com [byjus.com]

- 2. testbook.com [testbook.com]

- 3. Ethers Nomenclature Made Easy: IUPAC Rules & Examples [vedantu.com]

- 4. CHEM-GUIDE: IUPAC system and IUPAC rules of naming ethers [chem-guide.blogspot.com]

- 5. Write the IUPAC name for the given compound class 11 chemistry CBSE [vedantu.com]

- 6. 23.6 Ethers – Structure and Naming – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry [ecampusontario.pressbooks.pub]

- 7. m.youtube.com [m.youtube.com]

- 8. ethyl isobutyl ether 627-02-1 [thegoodscentscompany.com]

- 9. This compound | C6H14O | CID 69386 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. CAS 627-02-1: this compound | CymitQuimica [cymitquimica.com]

- 11. Isobutyl Ethyl Ether | CymitQuimica [cymitquimica.com]

- 12. This compound | 627-02-1 [chemicalbook.com]

- 13. CAS # 627-02-1, Ethyl isobutyl ether, this compound, Ethyl iso-butyl ether, Isobutyl ethyl ether - chemBlink [chemblink.com]

- 14. flexbooks.ck12.org [flexbooks.ck12.org]

- 15. pubs.acs.org [pubs.acs.org]

- 16. Key Uses of Ethers in Health Care Industry | Chemistry Guide [vedantu.com]

- 17. labinsights.nl [labinsights.nl]

- 18. longdom.org [longdom.org]

- 19. researchgate.net [researchgate.net]

- 20. academics.su.edu.krd [academics.su.edu.krd]

- 21. pubs.aip.org [pubs.aip.org]

Synthesis pathways for 1-Ethoxy-2-methylpropane

An In-depth Technical Guide to the Synthesis of 1-Ethoxy-2-methylpropane

Abstract

This technical guide provides a comprehensive overview of the principal synthetic pathways for this compound (also known as ethyl isobutyl ether), a valuable ether solvent and potential fuel additive. Tailored for researchers, chemists, and professionals in drug development and chemical manufacturing, this document delves into the mechanistic underpinnings, strategic considerations, and practical execution of key synthetic methodologies. We will explore the venerable Williamson ether synthesis, the regioselective alkoxymercuration-demercuration reaction, and acid-catalyzed dehydration routes. Each section is grounded in established chemical principles, supported by peer-reviewed literature, and supplemented with detailed experimental protocols and comparative data to guide laboratory and process development endeavors.

Introduction: The Chemical Identity and Utility of this compound

This compound (CAS No. 627-02-1) is an aliphatic ether with the molecular formula C₆H₁₄O.[1][2] As a colorless liquid with a characteristic ether-like odor, it possesses properties such as moderate polarity and a relatively low boiling point (83.8 °C), making it a useful solvent in various organic transformations and formulations.[3][4] Its structural isomer, ethyl tert-butyl ether (ETBE), is a well-known gasoline oxygenate used to increase octane ratings and reduce emissions, suggesting potential applications for this compound in the fuel industry as well.[5][6] A thorough understanding of its synthesis is crucial for leveraging its full potential in both research and industrial contexts.

This guide provides an in-depth analysis of the most effective and scientifically significant pathways to its synthesis, focusing on the causality behind procedural choices to empower researchers with a robust and adaptable knowledge base.

Principal Synthetic Pathways

The synthesis of an unsymmetrical ether like this compound requires a strategic approach to maximize yield and minimize the formation of byproducts. The primary retrosynthetic disconnections point to three main strategies: nucleophilic substitution (Williamson ether synthesis), electrophilic addition to an alkene (alkoxymercuration or acid catalysis), and dehydration of alcohols.

The Williamson Ether Synthesis: A Cornerstone of Ether Formation

The Williamson ether synthesis, first reported in 1850, remains one of the most reliable and versatile methods for preparing both symmetrical and unsymmetrical ethers.[7][8] The reaction proceeds via a bimolecular nucleophilic substitution (Sₙ2) mechanism, wherein an alkoxide ion acts as the nucleophile, displacing a halide or other suitable leaving group from an organohalide.[8][9]

The core of the Williamson synthesis is the Sₙ2 reaction between an alkoxide and a primary alkyl halide.[10] For the synthesis of this compound, two reactant pairings are possible:

-

Route A: Sodium isobutoxide reacting with an ethyl halide (e.g., bromoethane).

-

Route B: Sodium ethoxide reacting with an isobutyl halide (e.g., 1-bromo-2-methylpropane).

Causality Behind Reactant Choice: The Sₙ2 mechanism is highly sensitive to steric hindrance at the electrophilic carbon center.[7] Tertiary alkyl halides are unsuitable as they overwhelmingly favor elimination (E2) pathways, while secondary halides often yield a mixture of substitution and elimination products.[10] In the case of this compound, both potential alkyl halides (ethyl halide and isobutyl halide) are primary. However, the isobutyl group is more sterically demanding than the ethyl group. Therefore, Route A is mechanistically preferred , as the attack of the isobutoxide nucleophile on the less hindered ethyl halide will proceed with a faster reaction rate and fewer potential side reactions, such as elimination.

The alkoxide nucleophile is typically generated in situ by deprotonating the corresponding alcohol (isobutanol in the preferred route) with a strong base, such as sodium hydride (NaH) or sodium metal (Na).[11][12] The use of NaH is often favored in a laboratory setting as the only byproduct is hydrogen gas, which bubbles out of the solution.[7]

Caption: Williamson Ether Synthesis Mechanism.

This protocol is a representative laboratory-scale procedure.

Materials:

-

2-Methyl-1-propanol (Isobutanol), anhydrous

-

Sodium hydride (NaH), 60% dispersion in mineral oil

-

Bromoethane (Ethyl bromide)

-

Anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile[8]

-

Diethyl ether (for extraction)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Saturated aqueous sodium chloride (brine)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Alkoxide Formation: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add anhydrous isobutanol (1.0 eq). Dilute with anhydrous DMF.

-

Carefully add sodium hydride (1.1 eq) portion-wise at 0 °C. The mineral oil from the NaH dispersion can be removed by washing with hexanes prior to use.

-

Allow the mixture to warm to room temperature and stir for 1 hour, or until hydrogen gas evolution ceases, indicating complete formation of sodium isobutoxide.

-

Sₙ2 Reaction: Cool the reaction mixture back to 0 °C. Add bromoethane (1.05 eq) dropwise via a syringe.

-

After the addition is complete, allow the reaction to warm to room temperature and then heat to 50-60 °C for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

-

Workup and Purification: Cool the mixture to room temperature and cautiously quench by the slow addition of saturated aqueous NH₄Cl solution.

-

Transfer the mixture to a separatory funnel and dilute with diethyl ether and water. Separate the layers.

-

Wash the organic layer sequentially with water and then brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent in vacuo.

-

Purification: Purify the crude product by fractional distillation to yield pure this compound.

Alkoxymercuration-Demercuration: A Regioselective Alternative

For the synthesis of ethers from alkenes, the alkoxymercuration-demercuration pathway offers a significant advantage over direct acid-catalyzed hydration: it reliably produces the Markovnikov addition product without the risk of carbocation rearrangements.[11][13]

The reaction proceeds in two distinct steps:

-

Alkoxymercuration: An alkene (in this case, 2-methylpropene) reacts with a mercury(II) salt, such as mercuric acetate (Hg(OAc)₂) or mercuric trifluoroacetate (Hg(TFA)₂), in an alcohol solvent (ethanol). The electrophilic mercury species adds to the double bond, forming a cyclic mercurinium ion intermediate.[14] This bridged intermediate prevents rearrangement. The alcohol then attacks the more substituted carbon of the bridge in a regioselective, anti-addition fashion.[13][15]

-

Demercuration: The resulting organomercury intermediate is then treated with a reducing agent, typically sodium borohydride (NaBH₄) in a basic solution, which replaces the mercury-containing group with a hydrogen atom.[14]

Caption: Alkoxymercuration-Demercuration Pathway.

This pathway is highly efficient for producing ethers where one component can be sourced from a corresponding alkene. However, the primary drawback is the use of highly toxic mercury reagents, which requires specialized handling and disposal procedures.

Acid-Catalyzed Synthesis: Dehydration and Alkene Addition

Acid-catalyzed methods are common in industrial settings due to the low cost of the catalysts (e.g., sulfuric acid, solid acid resins).[5] Two main variations exist for ether synthesis.

The acid-catalyzed dehydration of two alcohols can produce an ether. This reaction is most effective for producing symmetrical ethers from primary alcohols.[16][17] For unsymmetrical ethers like this compound from ethanol and isobutanol, the reaction is plagued by a lack of selectivity. It produces a statistical mixture of three ethers (diethyl ether, diisobutyl ether, and the desired ethyl isobutyl ether) along with alkene byproducts from the dehydration of each alcohol (ethylene and isobutylene).[11][18]

The reaction mechanism involves the protonation of one alcohol to form a good leaving group (water), followed by an Sₙ2 attack by a second alcohol molecule.[19] Temperature control is critical; at higher temperatures (e.g., >150 °C for ethanol), elimination to form alkenes becomes the dominant pathway.[18]

Caption: Acid-Catalyzed Dehydration Mechanism.

A more controlled acid-catalyzed approach is the addition of an alcohol to an alkene. This is the basis for the industrial production of fuel ethers like ETBE from ethanol and isobutylene.[20] To synthesize this compound, one would react isobutanol with ethylene or, more practically, ethanol with 2-methylpropene (isobutylene). The reaction proceeds via protonation of the alkene to form the most stable carbocation (a tertiary carbocation in the case of isobutylene), which is then trapped by the alcohol nucleophile. While this avoids the issue of mixed ether formation, it is still susceptible to carbocation rearrangements if the initial carbocation is not the most stable possible structure (not an issue for isobutylene).

A published procedure for the ethylation of alcohols provides a modern, high-yield example. The reaction of 2-methylpropan-1-ol with a sulfonimidate in the presence of a catalytic amount of tetrafluoroboric acid dimethyl ether complex (HBF₄·OMe₂) in carbon tetrachloride was reported to be complete in under 15 minutes, affording this compound in 81% yield.[21] This method highlights the use of specialized reagents to achieve high efficiency under mild conditions.

Experimental Protocol: Acid-Catalyzed Ethylation Adapted from Maricich, T. J., et al., Synthesis, 2013.[21]

Materials:

-

2-Methylpropan-1-ol (Isobutanol)

-

N-(tert-Butyl)-N-ethyl-p-toluenesulfonimidate (or similar ethylating agent)

-

Tetrafluoroboric acid dimethyl ether complex (HBF₄·OMe₂)

-

Tetrachloromethane (CCl₄), anhydrous

-

Molecular sieves

Procedure:

-

In an NMR tube, dissolve the ethylating agent (0.105 mmol) and 2-methylpropan-1-ol (0.97 mmol) in anhydrous CCl₄ (0.5 mL).

-

Acquire an initial NMR spectrum.

-

Add the HBF₄·OMe₂ catalyst (9.7 μmol, 10 mol% relative to the alcohol).

-

Cap the tube and mix thoroughly. Monitor the reaction by ¹H NMR, observing the disappearance of starting material peaks and the appearance of product peaks. The reaction is typically complete within 15 minutes.[21]

-

Upon completion, add several pellets of molecular sieves to neutralize the acid catalyst.

-

Isolate the product by pipetting the CCl₄ solution away from the precipitated sulfonamide byproduct. Further purification can be achieved by passing the solution through a short plug of silica gel.

Comparative Summary of Synthesis Pathways

The optimal choice of synthetic route depends on factors such as scale, reagent availability, cost, and tolerance for hazardous materials.

| Synthesis Pathway | Reactants | Mechanism | Advantages | Disadvantages | Typical Yield |

| Williamson Ether Synthesis | Isobutanol, NaH, Ethyl Bromide | Sₙ2 | High versatility, good yields, well-understood.[8] | Requires strong base, anhydrous conditions. | Good to Excellent |

| Alkoxymercuration-Demercuration | 2-Methylpropene, Ethanol, Hg(OAc)₂, NaBH₄ | Electrophilic Addition | High regioselectivity (Markovnikov), avoids rearrangements.[13] | Uses highly toxic mercury reagents. | Excellent |

| Acid-Catalyzed Dehydration | Isobutanol, Ethanol, H₂SO₄ | Sₙ2/Sₙ1/E1 | Low-cost catalyst, suitable for industrial scale.[16] | Poor selectivity for unsymmetrical ethers, byproduct formation.[11][18] | Poor to Moderate |

| Modern Acid-Catalyzed Ethylation | Isobutanol, Ethylating Agent, HBF₄·OMe₂ | Catalytic | Fast reaction, mild conditions, high yield.[21] | Requires specialized, expensive reagents. | 81%[21] |

General Experimental and Analytical Workflow

Regardless of the chosen pathway, a standard workflow is employed for the synthesis, purification, and characterization of the final product.

Caption: General Laboratory Workflow for Ether Synthesis.

Characterization: The identity and purity of the synthesized this compound would be confirmed using standard analytical techniques.

-

Gas Chromatography-Mass Spectrometry (GC-MS): To confirm the molecular weight (102.17 g/mol ) and fragmentation pattern.[1][2]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR to confirm the chemical structure and connectivity.

-

Infrared (IR) Spectroscopy: To identify the characteristic C-O ether stretch.[22]

Conclusion

The synthesis of this compound can be effectively achieved through several distinct chemical pathways. The Williamson ether synthesis stands out as the most versatile and reliable laboratory method, offering high yields and predictable outcomes when steric factors are properly considered. For syntheses starting from alkenes, alkoxymercuration-demercuration provides excellent regioselectivity but is hampered by the toxicity of its reagents. Acid-catalyzed methods , while industrially scalable, generally suffer from poor selectivity for unsymmetrical ethers unless modern, specialized catalytic systems are employed. The selection of an appropriate synthetic strategy requires a careful evaluation of the specific requirements of the research or manufacturing goal, balancing factors of efficiency, cost, safety, and scale.

References

-

Assabumrungrat, S., Kiatkittipong, W., Sevitoon, N., Praserthdam, P., & Goto, S. (2002). Reactive Distillation for Synthesizing Ethyl tert-Butyl Ether from Low-Grade Alcohol Catalyzed by Potassium Hydrogen Sulfate. Industrial & Engineering Chemistry Research, 41(23), 5539-5543.

-

Ashenhurst, J. (2014). The Williamson Ether Synthesis. Master Organic Chemistry.

-

ChemicalBook. (n.d.). This compound synthesis. ChemicalBook. Retrieved from

-

LibreTexts. (2025). 18.2: Preparing Ethers. Chemistry LibreTexts.

-

Georganics. (n.d.). Ethyl tert-butyl ether - preparation and application. Georganics.

-

Filo. (2025). How do you prepare t-butyl-ethyl ether by using Williamson synthesis? Filo.

-

OpenStax. (n.d.). 18.2 Preparing Ethers. Organic Chemistry: A Tenth Edition.

-

LibreTexts. (2019). 9.14: Preparation of Alcohols, Ethers, and Epoxides. Chemistry LibreTexts.

-

Wikipedia. (n.d.). Williamson ether synthesis. Wikipedia.

-

Ashenhurst, J. (2014). Alcohols To Ethers via Acid Catalysis. Master Organic Chemistry.

-

LibreTexts. (2023). Dehydration of Alcohols to Make Ethers. Chemistry LibreTexts.

-

Oxygen-Plus. (n.d.). What are fuel ethers? Oxygen-Plus.

-

Wilczura-Wachnik, H. (n.d.). Catalytic dehydration of alcohols. Warsaw University of Technology.

-

ResearchGate. (2009). Synthesis of ethyl tert-butyl ether from tert-butyl alcohol and ethanol on strong acid cation-exchange resins. ResearchGate.

-

Wikipedia. (n.d.). Ethyl tert-butyl ether. Wikipedia.

-

JoVE. (2023). Ethers from Alcohols: Alcohol Dehydration and Williamson Ether Synthesis. Journal of Visualized Experiments.

-

National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database.

-

NCERT. (n.d.). Alcohols, Phenols and Ethers. National Council of Educational Research and Training.

-

ChemicalBook. (n.d.). This compound Preparation Products And Raw materials. ChemicalBook.

-

NIST. (n.d.). Propane, 1-ethoxy-2-methyl-. NIST Chemistry WebBook.

-

ResearchGate. (1993). A study on the synthesis of ethyl tert-butyl ether from isobutanol and ethanol. ResearchGate.

-

LibreTexts. (2024). 18.2: Preparing Ethers. Chemistry LibreTexts.

-

BYJU'S. (n.d.). What is Alkoxymercuration-Demercuration? BYJU'S.

-

NIST. (n.d.). Propane, 1-ethoxy-2-methyl- IR Spectrum. NIST Chemistry WebBook.

-

ResearchGate. (n.d.). Major routes to ethers for fuel blending. ResearchGate.

-

Brainly.in. (2019). prepare 2-ethoxy-2-methylpropane with the help of williamson synthesis. Brainly.in.

-

LookChem. (n.d.). This compound. LookChem.

-

CymitQuimica. (n.d.). This compound. CymitQuimica.

-

Rorrer, J. E., Bell, A. T., & Toste, F. D. (2019). Synthesis of Biomass-Derived Ethers for Use as Fuels and Lubricants. OSTI.GOV.

-

Study.com. (n.d.). The Williamson synthesis is a method used to produce unsymmetrical ethers... Study.com.

-

YouTube. (2018). ether synthesis through acid-catalysis. YouTube.

-

Study.com. (n.d.). Alkoxymercuration Demercuration. Study.com.

-

LibreTexts. (2023). Williamson Ether Synthesis. Chemistry LibreTexts.

-

KPU Pressbooks. (n.d.). 1.5 Williamson Ether Synthesis. Organic Chemistry II.

-

eScholarship. (2019). Synthesis of Biomass-Derived Ethers for Use as Fuels and Lubricants. eScholarship, University of California.

-

Jack Westin. (n.d.). Ether formation. Jack Westin.

-

LibreTexts. (2020). 15.4: Alkoxymercuration-Demercuration Synthesis of Ethers. Chemistry LibreTexts.

-

Synthink. (n.d.). This compound. Synthink.

-

BOC Sciences. (n.d.). This compound. BOC Sciences.

-

Organic Syntheses. (n.d.). Cyclopropanol, 1-ethoxy-. Organic Syntheses Procedure.

-

Ashenhurst, J. (2023). Oxymercuration Demercuration of Alkenes. Master Organic Chemistry.

-

YouTube. (2021). 10d: Williamson ether synthesis and alkoxymercuration-demercuration. YouTube.

Sources

- 1. This compound | C6H14O | CID 69386 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Propane, 1-ethoxy-2-methyl- [webbook.nist.gov]

- 3. lookchem.com [lookchem.com]

- 4. CAS 627-02-1: this compound | CymitQuimica [cymitquimica.com]

- 5. Ethyl tert-butyl ether - preparation and application - Georganics [georganics.sk]

- 6. What are fuel ethers? - Oxygen-Plus [globalfuelethers.com]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. Williamson ether synthesis - Wikipedia [en.wikipedia.org]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. 18.2 Preparing Ethers – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. How do you prepare t-butyl-ethyl ether by using Williamson synthesis?.. [askfilo.com]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. byjus.com [byjus.com]

- 15. masterorganicchemistry.com [masterorganicchemistry.com]

- 16. masterorganicchemistry.com [masterorganicchemistry.com]

- 17. chem.libretexts.org [chem.libretexts.org]

- 18. chem.libretexts.org [chem.libretexts.org]

- 19. Video: Ethers from Alcohols: Alcohol Dehydration and Williamson Ether Synthesis [jove.com]

- 20. Ethyl tert-butyl ether - Wikipedia [en.wikipedia.org]

- 21. This compound synthesis - chemicalbook [chemicalbook.com]

- 22. Propane, 1-ethoxy-2-methyl- [webbook.nist.gov]

An In-depth Spectroscopic Guide to 1-Ethoxy-2-methylpropane

This technical guide provides a comprehensive analysis of the spectral data for 1-ethoxy-2-methylpropane (also known as ethyl isobutyl ether), a common ether in organic chemistry. This document is intended for researchers, scientists, and professionals in drug development who utilize spectroscopic techniques for molecular characterization. The guide delves into the mass spectrometry, infrared spectroscopy, and nuclear magnetic resonance spectroscopy data, offering insights into experimental design and data interpretation.

Introduction to this compound and its Spectroscopic Characterization

This compound (CAS No. 627-02-1) is a simple dialkyl ether with the molecular formula C₆H₁₄O and a molecular weight of 102.17 g/mol .[1] Its structure consists of an ethoxy group (-OCH₂CH₃) bonded to an isobutyl group (-CH₂CH(CH₃)₂). Accurate structural elucidation and purity assessment are critical in chemical research and development, for which techniques like Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and Nuclear Magnetic Resonance (NMR) Spectroscopy are indispensable. This guide will explore the distinct spectral signature of this compound, providing a foundational understanding for its identification.

Molecular Structure and Spectroscopic Overview

The asymmetry of this compound gives rise to a unique spectral fingerprint. The molecule possesses four distinct carbon environments and four unique proton environments, which are key to interpreting its NMR spectra.

Caption: Molecular structure of this compound with carbons numbered for NMR assignment.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule upon ionization. For ethers, fragmentation is typically initiated by the loss of a non-bonding electron from the oxygen atom, followed by cleavage of adjacent carbon-carbon or carbon-oxygen bonds.

Fragmentation Analysis

The electron ionization (EI) mass spectrum of this compound is characterized by a series of fragment ions. While the molecular ion peak (M⁺) at m/z 102 may be observed, it is often weak. The most prominent fragmentation pathway for ethers is α-cleavage (cleavage of the C-C bond adjacent to the oxygen).

Table 1: Key Mass Spectrometry Data for this compound [1]

| m/z | Relative Intensity | Proposed Fragment Ion |

| 102 | Low | [CH₃CH₂OCH₂CH(CH₃)₂]⁺ (Molecular Ion) |

| 59 | 100 (Base Peak) | [CH₂=O⁺CH₂CH₃] |

| 41 | ~27 | [C₃H₅]⁺ |

| 29 | ~43 | [CH₃CH₂]⁺ |

The base peak at m/z 59 is a result of α-cleavage with the loss of an isobutyl radical, leading to the formation of a stable, resonance-stabilized oxonium ion.

Caption: Primary fragmentation pathway of this compound.

Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

-

Sample Preparation: Prepare a dilute solution of this compound in a volatile organic solvent such as dichloromethane or hexane.

-

GC Separation: Inject the sample into a gas chromatograph equipped with a non-polar capillary column (e.g., DB-5ms). Use a temperature program that starts at a low temperature (e.g., 40°C) and ramps up to a higher temperature (e.g., 200°C) to ensure separation from any impurities.

-

Ionization: As the compound elutes from the GC column, it enters the mass spectrometer's ion source, where it is bombarded with electrons (typically at 70 eV for EI).

-

Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio by a mass analyzer (e.g., a quadrupole).

-

Detection: An electron multiplier detects the ions, and a spectrum of relative abundance versus m/z is generated.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of an ether is primarily characterized by the C-O single bond stretching vibration.

Spectral Interpretation

The gas-phase IR spectrum of this compound displays several key absorption bands.

Table 2: Characteristic IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| ~2850-3000 | C-H Stretch | Alkyl C-H |

| ~1370-1390 | C-H Bend | -CH(CH₃)₂ (isopropyl group) |

| ~1120 | C-O Stretch | Ether (C-O-C) |

The most diagnostic peak for an ether is the strong C-O stretching absorption. In this compound, this appears around 1120 cm⁻¹. The spectrum also shows strong absorptions in the 2850-3000 cm⁻¹ region, corresponding to the stretching vibrations of the various C-H bonds in the ethyl and isobutyl groups.

Experimental Protocol: Liquid Phase IR

-

Sample Preparation: As this compound is a liquid, a neat spectrum can be obtained. Place a drop of the liquid between two salt plates (e.g., NaCl or KBr) to form a thin capillary film.

-

Data Acquisition: Place the salt plates in the sample holder of an FTIR spectrometer.

-

Background Scan: First, run a background spectrum of the clean salt plates.

-

Sample Scan: Run the spectrum of the sample. The instrument software will automatically subtract the background spectrum to produce the final IR spectrum of the compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the detailed carbon-hydrogen framework of an organic molecule.

¹H NMR Spectroscopy

The ¹H NMR spectrum provides information about the number of different proton environments, their relative numbers (integration), and their neighboring protons (multiplicity).

Table 3: ¹H NMR Spectral Data for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~3.40 | Quartet (q) | 2H | -O-CH₂ -CH₃ |

| ~3.15 | Doublet (d) | 2H | -O-CH₂ -CH(CH₃)₂ |

| ~1.85 | Nonet or multiplet (m) | 1H | -CH₂-CH (CH₃)₂ |

| ~1.15 | Triplet (t) | 3H | -O-CH₂-CH₃ |

| ~0.90 | Doublet (d) | 6H | -CH( CH₃ )₂ |

Note: Predicted values based on standard chemical shift tables and spectral data of similar compounds. Exact values may vary depending on the solvent and instrument.

Interpretation:

-

The quartet at ~3.40 ppm corresponds to the two protons of the methylene group of the ethoxy moiety, split by the three adjacent methyl protons.

-

The doublet at ~3.15 ppm is assigned to the methylene protons of the isobutyl group, split by the single adjacent methine proton.

-

The multiplet around 1.85 ppm represents the single methine proton of the isobutyl group, which is split by the two adjacent methylene protons and the six protons of the two methyl groups.

-

The triplet at ~1.15 ppm is due to the three protons of the methyl group of the ethoxy moiety, split by the two adjacent methylene protons.

-

The doublet at ~0.90 ppm, integrating to six protons, corresponds to the two equivalent methyl groups of the isobutyl moiety, split by the single adjacent methine proton.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum shows the number of unique carbon environments in the molecule.

Table 4: ¹³C NMR Spectral Data for this compound